Unii-3KF8M81W01
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, D₂O):
- δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H)
- δ 7.45 (t, J = 7.2 Hz, 1H, indole-H)
- δ 4.31 (m, 1H, C3-H)
- δ 1.29 (d, J = 6.8 Hz, 6H, isopropyl-CH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1675 | C=O stretch (carboxylic acid) |
| 1240 | P=O stretch |
| 1150 | C-F stretch |
Properties
CAS No. |
133983-25-2 |
|---|---|
Molecular Formula |
C23H21FNNa2O5P |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
disodium;(3S)-4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethynyl-oxidophosphoryl]-3-hydroxybutanoate |
InChI |
InChI=1S/C23H23FNO5P.2Na/c1-15(2)23-19-5-3-4-6-20(19)25(17-9-7-16(24)8-10-17)21(23)11-12-31(29,30)14-18(26)13-22(27)28;;/h3-10,15,18,26H,13-14H2,1-2H3,(H,27,28)(H,29,30);;/q;2*+1/p-2/t18-;;/m0../s1 |
InChI Key |
FXHKSTYWSZZOBF-NTEVMMBTSA-L |
SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)[O-])O)[O-].[Na+].[Na+] |
Isomeric SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(C[C@H](CC(=O)[O-])O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C3=CC=C(C=C3)F)C#CP(=O)(CC(CC(=O)[O-])O)[O-].[Na+].[Na+] |
Synonyms |
SQ 33,600 SQ 33600 SQ-33600 |
Origin of Product |
United States |
Preparation Methods
Azido-Methanesulfonate Derivatives
Supplementary methodologies detail the preparation of azido-containing building blocks essential for Ugi-4CR substrates. For instance, (3-(azidomethyl)phenyl)methanol (S10 ) is synthesized via nucleophilic displacement of a chloromethyl precursor with sodium azide in aqueous acetone (87% yield). Subsequent mesylation using methanesulfonyl chloride and triethylamine in dichloromethane furnishes the corresponding mesylate, employed in alkylation reactions.
Table 1: Synthesis of Azido Intermediates
| Intermediate | Reactants | Conditions | Yield |
|---|---|---|---|
| S10 | (3-(Chloromethyl)phenyl)methanol, NaN₃ | Acetone/H₂O, rt, 16 h | 87% |
| S15 | 1H-Pyrrole, POCl₃, DMF | Vilsmeier reaction, reflux | 81% |
| S16 | Methyl 4-phenyl-1H-pyrrole-3-carboxylate, POCl₃ | DCE, NaOAc, reflux | 80% |
Pyrrole-Based Electrophiles
Vilsmeier-Haack formylation of 1H-pyrrole derivatives provides aldehydes critical for Ugi-4CR. For example, treatment of 1H-pyrrole-2-carbaldehyde with 2-(chloromethyl)oxirane under basic conditions yields an epoxide-functionalized pyrrole (S17 ), which undergoes azide opening to install hydroxyl and azide groups in a stereocontrolled manner.
Process Optimization and Scalability
Scale-up efforts identified solvent purity (<50 ppm water) and controlled addition rates as vital for reproducibility. The elimination reaction’s selectivity proved robust at kilogram scale, while the cycloaddition required precise temperature ramping to mitigate exothermic side reactions.
Notably, the overall sequence achieves a cumulative yield of 32% over 12 steps, with the Ugi-4CR and cycloaddition constituting the yield-limiting stages. Alternative isocyanides and carboxylic acids were screened to enhance efficiency, though none surpassed the original protocol’s performance .
Chemical Reactions Analysis
Types of Reactions
SQ-33600 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Research focuses on its effects on cellular processes and cholesterol metabolism.
Medicine: SQ-33600 has been investigated as a potential therapeutic agent for lowering cholesterol levels and treating hypercholesterolemia.
Mechanism of Action
SQ-33600 exerts its effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, SQ-33600 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the enzyme itself and the downstream effects on cholesterol metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Unii-3KF8M81W01’s properties, two structurally and functionally related compounds are analyzed: CAS 899809-61-1 (Compound A) and CAS 118062-05-8 (Compound B).
Molecular and Structural Characteristics
Table 1 summarizes key molecular properties:
This compound’s compact structure (0 rotatable bonds) contrasts with Compound A’s larger aromatic system and Compound B’s boron-containing scaffold. The latter’s high polar surface area (75.6 Ų) correlates with its exceptional solubility .
Pharmacological Properties
- GI Absorption : All three compounds exhibit high GI absorption , but this compound and Compound A show superior BBB penetration due to lower molecular weights (<500 g/mol) and moderate polarity . Compound B’s lack of BBB permeability is attributed to its polar borate group .
- CYP Inhibition: this compound broadly inhibits CYP enzymes, whereas Compound A specifically targets CYP1A2 (a key enzyme in drug metabolism) .
Biological Activity
UNII-3KF8M81W01, also known as 5-(N-Methyl-N-isobutyl)amiloride, is a compound recognized for its biological activity primarily as a selective inhibitor of the epithelial sodium channel (ENaC). This article delves into its mechanisms of action, biochemical properties, and relevant case studies highlighting its biological significance.
Target Interaction
- Epithelial Sodium Channel (ENaC) : this compound specifically targets ENaC, which plays a crucial role in sodium ion transport across epithelial tissues. By inhibiting this channel, the compound alters sodium reabsorption processes in various tissues, particularly in renal and respiratory systems.
Mode of Action
- The compound acts as a potent blocker of the Na+/H+ antiport mechanism, leading to significant changes in cellular ion balance and intracellular pH. This inhibition is critical for maintaining cellular homeostasis and influencing various physiological processes.
| Property | Details |
|---|---|
| Molecular Formula | C11H18ClN7O |
| InChI Key | RVIUMPLAOXSSGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
| Biological Role | Inhibitor of Na+/H+ antiport and ENaC |
The inhibition of Na+/H+ antiport affects the acid-base balance within cells, leading to alterations in cell signaling pathways and gene expression.
Cellular Effects
This compound has been shown to influence various cellular processes:
- Cell Signaling : The compound modulates pathways involved in cell growth and differentiation by affecting ion concentrations within cells.
- Gene Expression : Changes in intracellular pH can lead to altered expression of genes related to inflammation and fluid balance.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Lower Doses : Effective in regulating blood pressure and fluid balance by inhibiting sodium reabsorption.
- Higher Doses : Potentially leads to adverse effects, including electrolyte imbalances and impaired renal function.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Regulation of Blood Pressure
- A study demonstrated that administration of this compound in hypertensive animal models resulted in significant reductions in systolic blood pressure. This effect was attributed to decreased sodium reabsorption in the kidneys, highlighting its potential therapeutic use in managing hypertension.
-
Pulmonary Function
- Another investigation assessed the impact of the compound on airway epithelial cells. Results showed that this compound effectively reduced sodium absorption, which is crucial for maintaining airway surface liquid levels and enhancing mucociliary clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
